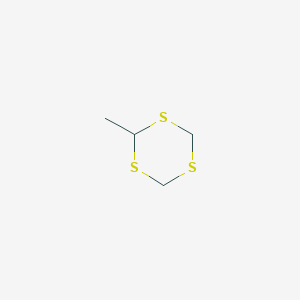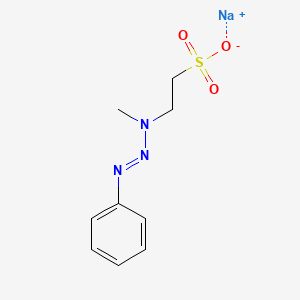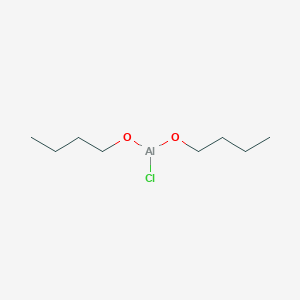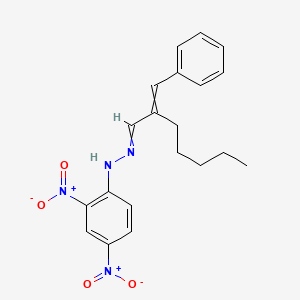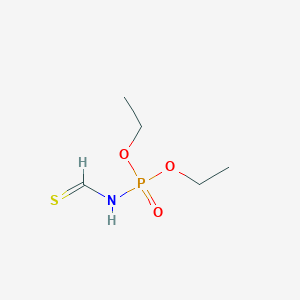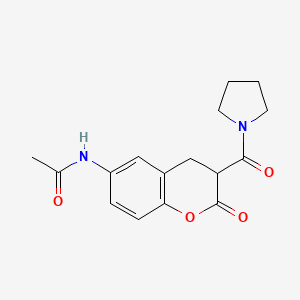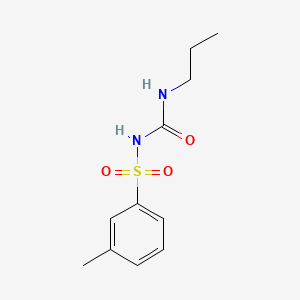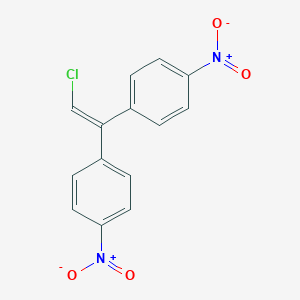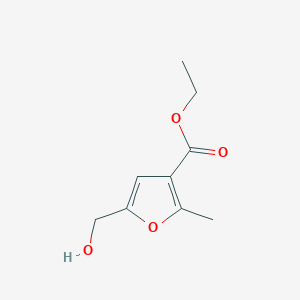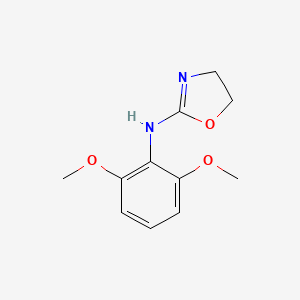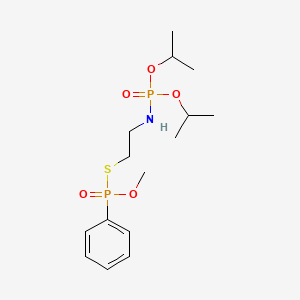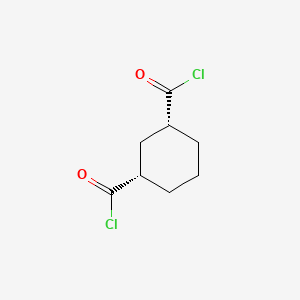
(1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride is a chemical compound with the molecular formula C8H10Cl2O2 It is a derivative of cyclohexane, where two carbonyl chloride groups are attached to the 1 and 3 positions of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride typically involves the chlorination of cyclohexane-1,3-dicarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually require refluxing the mixture to ensure complete conversion of the carboxylic acid groups to acyl chlorides.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form cyclohexane-1,3-dicarboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH).
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution.
Alcohols: Formed from reduction.
Cyclohexane-1,3-dicarboxylic acid: Formed from hydrolysis.
Applications De Recherche Scientifique
Chemistry
(1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology and Medicine
In medicinal chemistry, this compound is utilized in the synthesis of biologically active molecules
Industry
Industrially, this compound is employed in the production of specialty chemicals and materials. It is used in the manufacture of high-performance polymers and resins.
Mécanisme D'action
The mechanism of action of (1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexane-1,2-dicarbonyl dichloride
- Cyclohexane-1,4-dicarbonyl dichloride
- Cyclohexane-1,3-dicarboxylic acid
Uniqueness
(1R,3S)-Cyclohexane-1,3-dicarbonyl dichloride is unique due to its specific stereochemistry and the positioning of the carbonyl chloride groups. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
22605-65-8 |
|---|---|
Formule moléculaire |
C8H10Cl2O2 |
Poids moléculaire |
209.07 g/mol |
Nom IUPAC |
(1R,3S)-cyclohexane-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h5-6H,1-4H2/t5-,6+ |
Clé InChI |
WLPXOECYEATUCV-OLQVQODUSA-N |
SMILES isomérique |
C1C[C@H](C[C@H](C1)C(=O)Cl)C(=O)Cl |
SMILES canonique |
C1CC(CC(C1)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


